[2-(Azetidin-1-yl)ethyl](methyl)amine
Description
Historical Context and Evolution of Azetidine (B1206935) Chemistry in Research
The chemistry of azetidines, a class of four-membered nitrogen-containing heterocycles, has a history marked by initial synthetic challenges followed by a surge of innovative methodologies. nih.govrsc.org The first synthesis of the parent compound, azetidine, was reported in 1888. rsc.org For a long time, these compounds were considered esoteric and were less explored compared to their three-membered (aziridines) and five-membered (pyrrolidines) counterparts. rsc.org This was largely due to the inherent ring strain of approximately 25.4 kcal/mol, which posed significant difficulties for their synthesis. rsc.orgresearchgate.net
Early synthetic methods were often low-yielding and lacked general applicability. However, the discovery of naturally occurring and synthetic compounds with significant biological activity, most notably the β-lactam antibiotics like penicillin, spurred intense interest in the azetidine-2-one subclass. researchgate.netlifechemicals.comjmchemsci.com This led to the development of robust synthetic routes to β-lactams, such as the Staudinger ketene-imine cycloaddition. mdpi.com
In recent decades, research has dramatically advanced the synthetic feasibility of the broader azetidine class. nih.govrsc.org Modern synthetic chemistry has provided a diverse toolkit for constructing the azetidine core, moving beyond the challenges of ring strain. researchgate.net Key developments include:
Intramolecular Cyclization: Methods involving the formation of a C-N bond through nucleophilic substitution remain a cornerstone of azetidine synthesis. magtech.com.cnorganic-chemistry.org A notable example is the Couty's azetidine synthesis, which efficiently produces a wide range of enantiopure azetidines from readily available β-amino alcohols. wikipedia.org
Cycloaddition Reactions: The [2+2] photocycloaddition between imines and alkenes, known as the aza Paternò-Büchi reaction, has emerged as a powerful tool for constructing the azetidine ring. rsc.orgmagtech.com.cn
Strain-Release Methodologies: A significant resurgence has been seen in the use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). acs.org These molecules undergo strain-release difunctionalization reactions to yield densely functionalized azetidines under mild conditions. researchgate.netacs.org
Catalytic Methods: The development of transition-metal-catalyzed reactions, such as palladium-catalyzed C-H amination, has provided new pathways to functionalized azetidines. rsc.org
These advancements have transformed azetidines from chemical curiosities into readily accessible building blocks for various applications.
| Milestone | Description | Year |
| First Synthesis | The first synthesis of the parent azetidine compound is reported. | 1888 |
| β-Lactam Discovery | The discovery of penicillin's antibacterial properties sparks major interest in the azetidin-2-one (β-lactam) subclass. | ~1928 |
| Aza Paternò-Büchi Reaction | Development of photocycloaddition methods for azetidine synthesis. | Mid-20th Century |
| Couty's Synthesis | An efficient method for creating enantiopure azetidines from β-amino alcohols is developed. | 2002 |
| Strain-Release Chemistry | Resurgence in the use of azabicyclo[1.1.0]butanes (ABBs) for modular azetidine synthesis. | 2010s |
Significance of Azetidine Ring Systems as Fundamental Chemical Scaffolds
The azetidine ring is no longer just a synthetic challenge but a privileged structural motif in medicinal chemistry and drug discovery. rsc.orgresearchgate.net Its significance stems from a unique combination of physical and chemical properties that make it an attractive component for designing bioactive molecules.
Key Attributes of the Azetidine Scaffold:
Molecular Rigidity: The four-membered ring structure imparts conformational constraint, which is a desirable trait in drug design. nih.govenamine.net By limiting the number of accessible conformations, the molecule can have a more defined three-dimensional shape, potentially leading to higher binding affinity and selectivity for its biological target. enamine.net
Improved Physicochemical Properties: Compared to more flexible aliphatic chains or larger rings, the compact azetidine scaffold can improve key drug-like properties. It can enhance aqueous solubility and reduce lipophilicity, which are crucial for favorable pharmacokinetics. acs.orgenamine.net
Metabolic Stability: The azetidine ring is generally stable under physiological conditions, offering an advantage over the more reactive and easily opened aziridine ring. rsc.orgrsc.orgenamine.net
Bioisosteric Replacement: Azetidines serve as effective bioisosteres for other common chemical groups. They can replace piperidines, pyrrolidines, or even acyclic fragments to explore new chemical space, improve potency, or modulate physicochemical properties. acs.org
Vectorial Exit Points: The defined geometry of the azetidine ring provides precise exit vectors for substituents, allowing for systematic exploration of the surrounding chemical space during structure-activity relationship (SAR) studies.
The utility of this scaffold is validated by its presence in several approved drugs across various therapeutic areas. researchgate.netacs.org For instance, Azelnidipine is an antihypertensive calcium channel blocker, and Cobimetinib is a kinase inhibitor used in cancer therapy. rsc.orgenamine.net These examples underscore the successful incorporation of the azetidine moiety into complex, biologically active molecules.
| Drug Name | Therapeutic Area | Significance of Azetidine Ring |
| Azelnidipine | Antihypertensive | A core component of the drug's structure, contributing to its function as a calcium channel blocker. enamine.net |
| Cobimetinib | Oncology | The azetidine moiety acts as a key structural element in this mitogen-activated protein kinase inhibitor. rsc.org |
| Ximelagatran | Anticoagulant | An example of the azetidine scaffold being used in drug design. rsc.org |
| Ezetimibe | Cholesterol Absorption Inhibitor | Features a monocyclic azetidin-2-one (β-lactam) ring. lifechemicals.com |
Overview of Structural Classes within the Azetidine Family Relevant to 2-(Azetidin-1-yl)ethylamine
The term "azetidine" refers to the parent heterocycle, but its true utility lies in the vast family of substituted derivatives. The specific compound of interest, 2-(Azetidin-1-yl)ethylamine, belongs to the class of N-substituted azetidines, where the nitrogen atom is connected to a larger functional group. Understanding the different structural classes provides context for its chemical properties and potential applications.
C-Substituted Azetidines: Substituents can also be placed on any of the three carbon atoms of the ring (positions 2, 3, or 4). The position and stereochemistry of these substituents are crucial for biological activity. For example, azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid that acts as a toxic mimic of proline. wikipedia.org
Azetidin-2-ones (β-Lactams): This is arguably the most famous and extensively studied class of azetidines. lifechemicals.comjmchemsci.combepls.com Characterized by a carbonyl group at the C2 position, this four-membered cyclic amide is the core structural feature of β-lactam antibiotics. lifechemicals.comjmchemsci.com While structurally distinct from the saturated ring in 2-(Azetidin-1-yl)ethylamine, the chemistry of β-lactams has historically driven much of the innovation in azetidine synthesis. researchgate.net
Fused, Bridged, and Spirocyclic Azetidines: Advanced synthetic methods allow for the creation of complex molecular architectures where the azetidine ring is fused to another ring, part of a bridged system, or a component of a spirocycle. nih.gov These rigid structures are of great interest in drug discovery for creating conformationally locked molecules to probe specific binding interactions. nih.gov
The compound 2-(Azetidin-1-yl)ethylamine is a simple yet representative example of an N-substituted azetidine. Its structure combines the rigid, saturated azetidine ring with a flexible, basic ethylamine (B1201723) side chain. This combination of a conformationally constrained scaffold and a functional side chain is a common design strategy in medicinal chemistry to create molecules that can interact specifically with biological targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-N-methylethanamine |
InChI |
InChI=1S/C6H14N2/c1-7-3-6-8-4-2-5-8/h7H,2-6H2,1H3 |
InChI Key |
GHRFMGAHWCWXEG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Azetidine Architectures
Novel Catalytic Approaches for Azetidine (B1206935) Ring Formation
The development of catalytic methods has been pivotal in advancing azetidine synthesis, offering milder reaction conditions, improved yields, and enhanced control over selectivity compared to classical methods. These approaches often leverage the unique reactivity of strained precursors or employ sophisticated catalyst designs to orchestrate the desired ring-forming events.
Visible-light photocatalysis has emerged as a powerful and sustainable tool for the synthesis of complex organic molecules, including azetidines. chemrxiv.org These methods utilize light energy to generate reactive intermediates under mild conditions, often exhibiting high degrees of selectivity.
One prominent strategy involves the intermolecular [2+2] photocycloaddition, a powerful technique for creating four-membered rings. nih.gov The aza Paternò-Büchi reaction, a photochemical cycloaddition between an imine and an alkene, has been adapted using visible light and commercially available photocatalysts. chemrxiv.org For instance, the unique triplet state reactivity of 2-isoxazoline-3-carboxylates can be harnessed through energy transfer from an iridium photocatalyst, enabling their [2+2] cycloaddition with a broad range of alkenes. nih.gov This method is noted for its operational simplicity and mild conditions. nih.gov Gold complexes have also been employed as effective photocatalysts for the synthesis of azetidines from 2-isoxasoline-3-carboxylates and alkenes, operating via an energy transfer pathway. acs.org
Another innovative photocatalytic approach is the radical strain-release (RSR) functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgchemrxiv.org In this process, a photosensitizer promotes the formation of radical intermediates from precursors like sulfonylimines. chemrxiv.org These radicals are then intercepted by the highly strained ABB, leading to a chemoselective double functionalization and the formation of densely substituted azetidines in high yields. chemrxiv.org
Dehydrogenative [2+2] cycloadditions between amines and alkenes represent another atom-economical photocatalytic route to azetidines. acs.org These oxidative reactions, induced by photoredox catalysis, can proceed with high stereoselectivity. For example, the aerobic oxidation of dihydroquinoxalinones in the presence of various alkenes and an iridium photocatalyst leads to the formation of dihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-ones as single diastereomers. acs.org
Table 1: Comparison of Photocatalytic Systems for Azetidine Synthesis
| Photocatalytic System | Precursors | Mechanism | Key Features |
|---|---|---|---|
| Iridium Photocatalyst / 2-isoxazoline-3-carboxylates | Oxime carboxylates and alkenes | Triplet Energy Transfer ([2+2] cycloaddition) | Operational simplicity, mild conditions, broad alkene scope. nih.gov |
| Gold Photocatalyst / 2-isoxasoline-3-carboxylates | Isoxasoline carboxylates and alkenes | Energy Transfer | Wide substrate range, use of green solvents. acs.org |
| Organic Photosensitizer / Azabicyclo[1.1.0]butanes (ABBs) | Sulfonylimines and ABBs | Radical Strain-Release (RSR) | Access to densely functionalized azetidines, high yields. chemrxiv.org |
Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of bioactive molecules. Consequently, significant research has focused on the stereoselective and enantioselective synthesis of azetidine derivatives. The difficulty in accessing enantioenriched azetidines has historically limited their use compared to their β-lactam counterparts. nih.gov
A notable advancement is the copper-catalyzed asymmetric boryl allylation of azetines. This method allows for the direct difunctionalization of the azetine ring, installing both a boryl and an allyl group while creating two new stereogenic centers with high enantioselectivity. acs.org The reaction proceeds under mild conditions and is compatible with a variety of functional groups. acs.org Mechanistic studies suggest the reaction occurs via a rapid boryl cupration of the azetine followed by a rate-determining allylation step. researchgate.net
Asymmetric hydrogenation represents another effective strategy. For example, unsaturated 2-azetinylcarboxylic acids can be reduced using chiral ruthenium complexes to yield enantioenriched 2-azetidinylcarboxylic acids, which are valuable building blocks for peptide synthesis. acs.org The Pudovik reaction, involving the nucleophilic addition of phosphites to imines, has also been adapted for the stereoselective synthesis of α-aminophosphonates, which can be cyclized to form azetidine-2-phosphonates. nih.gov
Furthermore, diastereodivergent synthesis has been achieved in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with exocyclic alkenes containing a four-membered ring. rsc.org By carefully selecting the copper(I) catalyst and ligand system, it is possible to control the reaction to produce either the exo or endo spirocyclic pyrrolidine-azetidine products. rsc.org
Table 2: Examples of Stereoselective Azetidine Synthesis
| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Stereocontrol |
|---|---|---|---|---|
| Asymmetric Boryl Allylation | Cu/Bisphosphine Complex | Azetines, Allyl Carbonates, Bis(pinacolato)diboron | 2,3-Disubstituted Azetidines | High Enantioselectivity (creates two stereocenters). acs.org |
| Asymmetric Hydrogenation | Chiral Ruthenium Complexes | 2-Azetinylcarboxylic Acids | 2-Azetidinylcarboxylic Acids | Excellent Enantiopurity. acs.org |
| 1,3-Dipolar Cycloaddition | Cu(I)/tBu-Phosferrox or Cu(I)/N,O-ligand | Azomethine Ylides, Exocyclic Alkenes | Spirocyclic Pyrrolidine-Azetidines | Diastereodivergent (exo or endo products). rsc.org |
Diversity-Oriented Synthesis (DOS) of Azetidine-Based Scaffolds
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse molecules that can be used to explore new chemical space in drug discovery. nih.gov Applying DOS principles to azetidine synthesis has led to the creation of complex molecular frameworks with potential applications in various therapeutic areas, particularly for targeting the central nervous system (CNS). nih.govacs.org
Moving beyond simple, monosubstituted azetidines, researchers have developed methods to construct more complex, three-dimensional architectures such as fused, bridged, and spirocyclic systems. nih.govacs.org These scaffolds are of high interest as they can offer improved metabolic stability and provide novel vectors for molecular interactions. enamine.netacs.org
A robust synthetic sequence starting from N-allyl amino diols can provide access to densely functionalized azetidine intermediates. nih.govacs.org These intermediates serve as versatile platforms for generating skeletal diversity. For example:
Bridged Systems: A diazabicyclo[3.1.1]heptane scaffold can be constructed through a sequence involving trityl deprotection, mesylation, and subsequent intramolecular cyclization. nih.gov
Fused Systems: An azetidine-fused 8-membered ring can be formed using ring-closing metathesis (RCM) with a Grubbs' catalyst. nih.gov Fused tetrahydroquinoline core systems can also be accessed via intramolecular Buchwald-Hartwig cross-coupling reactions. acs.org
Spirocyclic Systems: Novel spirocyclic azetidine scaffolds can be derived from 2-cyanoazetidines. nih.gov The introduction of spirocyclic structures is an effective strategy for mitigating early drug clearance as they are often poorly recognized by metabolic enzymes. enamine.net Catalytic asymmetric 1,3-dipolar cycloadditions have also been developed to construct spirocyclic pyrrolidine-azetidine derivatives. rsc.org
The synthesis of aza-spiro[3.3]heptanes, where an azetidine ring is spiro-fused to another four-membered ring like cyclobutane (B1203170) or another azetidine, provides building blocks with defined three-dimensional geometries for drug design. mdpi.com
Table 3: Representative Complex Azetidine Scaffolds
| Scaffold Type | Synthetic Strategy | Key Reagents/Reactions | Resulting Structure |
|---|---|---|---|
| Bridged | Intramolecular Cyclization | Mesylation, K₂CO₃ | Diazabicyclo[3.1.1]heptane. nih.gov |
| Fused (8-membered ring) | Ring-Closing Metathesis | Grubbs' 1st Gen. Catalyst | Azetidine-fused heterocycle. nih.gov |
| Fused (Tetrahydroquinoline) | Buchwald-Hartwig Coupling | Palladium Catalyst | Azetidine-fused quinoline. acs.org |
| Spirocyclic | Intramolecular Cycloaddition | LiTMP | Spirocyclic Azetidine. nih.gov |
To fully leverage the potential of DOS, high-throughput and solid-phase synthesis methods are essential for the rapid production of large libraries of compounds. nih.gov Solid-phase synthesis, in particular, offers advantages in purification and automation, making it a powerful tool for generating peptidomimetics and other molecular libraries based on heterocyclic scaffolds. mdpi.com
A solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has been successfully executed, demonstrating the feasibility of applying these techniques to complex azetidine-based scaffolds. nih.govacs.org This approach allows for the systematic variation of substituents around the core structure, enabling a thorough exploration of the structure-activity relationship. nih.gov For example, a synthetic route can be designed where a core azetidine scaffold is attached to a solid support, followed by sequential reactions with diverse building blocks to generate a large library of final products after cleavage from the resin. acs.orgmdpi.com
Rapid manual synthesis methods have also been developed that bridge the gap between small-scale synthesis and resource-intensive automated platforms. nih.gov These methods allow for the parallel synthesis of multiple compounds with fast cycle times, facilitating rapid iteration in the design of novel molecules. nih.gov
Mechanistic Investigations of Azetidine Ring-Forming Reactions and Chemical Transformations
A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new ones. For azetidines, mechanistic studies often focus on the role of ring strain in their formation and reactivity. rsc.orgnih.gov
The strain energy of the four-membered ring is a key facilitator in "build and release" strategies, where a photochemical ring closure is followed by a ring-opening functionalization step. beilstein-journals.org The Norrish-Yang cyclization, for instance, involves a 1,5-hydrogen abstraction followed by ring closure to form an azetidinol (B8437883) intermediate. beilstein-journals.org The subsequent ring-opening of this strained intermediate can be influenced by its basicity and the acidity of transient hemiacetals formed during the reaction. beilstein-journals.org
In the context of photocatalysis, mechanistic investigations using spectroscopy, optical techniques, and density functional theory (DFT) calculations have been crucial. chemrxiv.org Studies on the radical strain-release (RSR) synthesis of azetidines from ABBs have elucidated the role of the organic photosensitizer in governing the key energy-transfer process and the subsequent radical interception by the strained bicyclic system. chemrxiv.org Similarly, mechanistic work on the photocycloaddition of 2-isoxazoline-3-carboxylates confirmed that the reaction proceeds via triplet energy transfer, with the singlet excited state being unreactive. rsc.org
The stability of the azetidine ring itself is also a subject of mechanistic study. An acid-mediated intramolecular ring-opening decomposition has been described for certain N-substituted azetidines. nih.gov The proposed mechanism involves the nucleophilic attack of a pendant amide group on the protonated azetidine ring, leading to rearrangement and decomposition. nih.gov Understanding such decomposition pathways is vital for designing stable azetidine-containing drug candidates. nih.gov Theoretical and experimental studies on the hydrolysis of bicyclic 2-azetidinones have also shown a relationship between conformational flexibility, ring strain, and reactivity. nih.gov
Computational and Theoretical Chemistry in Azetidine Research
Quantum Mechanical Studies for Elucidating Reaction Pathways and Mechanisms
Researchers employ methods like Density Functional Theory (DFT) to investigate reaction mechanisms. For instance, in the synthesis of azetidines via photocatalysis, computational models can predict the frontier orbital energies of reactants, such as alkenes and oximes. mit.edu The alignment of these orbitals is crucial for the reaction to proceed efficiently, and QM calculations can determine the energy required to reach the transition state. mit.edu Similarly, QM methods have been used to shed light on the mechanisms of palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines and the Ti(IV)-mediated coupling to create spirocyclic azetidines. rsc.org
In the context of energetic materials, QM calculations at levels like G3MP2 are used to determine the heats of formation (HOFs) and bond dissociation energies (BDEs) of substituted azetidines, which are critical indicators of their stability and energy content. researchgate.netbibliotekanauki.pl These studies reveal that factors such as covalent bond strength within the four-membered ring and intramolecular hydrogen bonds are decisive for isomer stability. bibliotekanauki.pl While these specific studies focused on nitroimine derivatives, the same principles would apply to elucidating the reaction mechanisms and stability of 2-(Azetidin-1-yl)ethylamine.
A hypothetical application of QM to a reaction involving an azetidine (B1206935) derivative is illustrated in the table below, showing how calculated energy barriers can predict reaction feasibility.
| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Products | Reaction Energy (kcal/mol) |
| Ring Opening | Azetidinium Ion | +15.2 | Carbocation Intermediate | +5.4 |
| Nucleophilic Attack | Carbocation + Nucleophile | +2.1 | Functionalized Amine | -25.8 |
| Proton Transfer | Functionalized Amine | +7.5 | Final Product | -10.1 |
This table is illustrative and does not represent experimental data for 2-(Azetidin-1-yl)ethylamine.
Conformational Analysis and Structure-Energy Relationship Studies of Azetidine Derivatives
The three-dimensional structure and conformational flexibility of azetidine derivatives are key determinants of their physical properties and biological activity. The azetidine ring itself is not planar but exists in a puckered conformation, with the degree of puckering influenced by the substituents on the ring. researchgate.net
Computational methods are employed to perform conformational analysis and establish structure-energy relationships. Molecular dynamics (MD) simulations, using force fields specifically parameterized for azetidine-containing molecules, can explore the conformational landscape of these compounds over time. nih.gov Such simulations have been used to compare the behavior of azetidine-2-carboxylic acid with proline, revealing differences in hydrogen-bonding potential, interactions with solvents, and the propensity to undergo peptide bond isomerization. nih.gov
Theoretical studies on energetic azetidine derivatives have shown a direct link between structure and stability. bibliotekanauki.pl Calculations of heats of formation and bond dissociation energies demonstrate how the introduction of specific substituent groups, like nitroimine groups, systematically alters the energetic properties of the molecule. researchgate.net These studies also highlight that the introduction of an azetidine structure can effectively increase the density of polycyclic energetic compounds, a desirable trait for such materials. nih.gov The stability of different isomers is often governed by the strength of the covalent bonds within the strained ring. researchgate.net
The table below illustrates hypothetical data from a structure-energy relationship study on a series of substituted azetidines, linking structural modifications to calculated energetic properties.
| Azetidine Derivative | Substituent | Ring Puckering Angle (°) | Calculated Heat of Formation (kJ/mol) | Calculated Density (g/cm³) |
| Derivative 1 | -H | 15.5 | +80.5 | 0.98 |
| Derivative 2 | -CH3 | 17.2 | +65.2 | 1.05 |
| Derivative 3 | -F | 14.8 | -150.3 | 1.25 |
| Derivative 4 | -NO2 | 18.1 | +120.7 | 1.68 |
This table contains illustrative data to demonstrate the concept of structure-energy relationships in azetidine derivatives.
Mechanistic Biological Investigations of Azetidine Based Compounds Preclinical, in Vitro Focus
In Vitro Biological Target Engagement and Selectivity Profiling
Studies on Selective Inhibition of Signal Transducer and Activator of Transcription (STAT) Proteins (e.g., STAT3 vs. STAT1/5)
Azetidine-based compounds have demonstrated a remarkable and preferential inhibition of STAT3 over other STAT family members, namely STAT1 and STAT5. nih.govnih.gov In vitro studies using electrophoretic mobility shift assays (EMSA) have been instrumental in quantifying the inhibitory potency of these compounds. nih.govacs.org
For instance, compounds such as H172 and H182 show potent inhibition of STAT3 DNA-binding activity with half-maximal inhibitory concentrations (IC₅₀) in the sub-micromolar range, while their inhibitory effects on STAT1 and STAT5 are significantly lower, with IC₅₀ values often exceeding 15.8 µM. nih.govnih.gov This selectivity is a key characteristic of this class of inhibitors. The (R)-enantiomer of these azetidine-2-carboxamides has been found to be more potent than the (S)-enantiomer. acs.org
The table below summarizes the in vitro inhibitory activity and selectivity of representative azetidine-based compounds against different STAT proteins.
| Compound | Target | IC₅₀ (µM) |
| H182 | STAT3 | 0.66 ± 0.10 |
| STAT1 | >15.8 | |
| STAT5 | >19.1 | |
| H172 | STAT3 | 0.98 ± 0.05 |
| STAT1 | >15.8 | |
| STAT5 | >19.1 | |
| H120 | STAT3 | 1.75 ± 0.19 |
| H105 | STAT3 | 2.07 ± 0.12 |
| 5a | STAT3:STAT3 | 0.52 |
| STAT1:STAT3 | 2.61 | |
| STAT1:STAT1 | 12.0 | |
| STAT5:STAT5 | 9.3 | |
| 5o | STAT3:STAT3 | 0.38 |
| STAT1:STAT3 | 1.46 | |
| STAT1:STAT1 | >20 | |
| STAT5:STAT5 | >20 |
Data sourced from multiple in vitro studies. nih.govacs.orgnih.gov
Further studies have confirmed the direct binding of these inhibitors to STAT3. nih.govnih.gov Isothermal titration calorimetry (ITC) analyses have determined the dissociation constants (K_D) for these interactions, with values in the nanomolar to low micromolar range, indicating high-affinity binding. nih.govnih.gov For example, the K_D for the interaction between H182 and STAT3 was determined to be 1.97 µM. nih.gov
Characterization of Irreversible Binding Mechanisms with Target Proteins (e.g., STAT3 Cysteine Residues)
A key mechanistic feature of this class of azetidine-based STAT3 inhibitors is their irreversible mode of action. nih.govnih.gov These compounds act as covalent inhibitors, forming a permanent bond with the STAT3 protein. aacrjournals.orgresearchgate.net
Mass spectrometry has been a critical tool in elucidating this mechanism, revealing that the azetidine (B1206935) compounds covalently bind to specific cysteine residues within the STAT3 protein. nih.govnih.govescholarship.org Site-directed mutagenesis studies have further pinpointed the key residues essential for this high-potency, irreversible inhibition as Cysteine 426 (Cys426) and Cysteine 468 (Cys468), which are located in the DNA-binding domain of STAT3. nih.govaacrjournals.orgresearchgate.netescholarship.org This covalent interaction leads to a time-dependent inhibition of STAT3 activity. aacrjournals.orgresearchgate.net
This irreversible binding mechanism distinguishes these azetidine-based inhibitors from many other reported STAT3 inhibitors that function through different, often reversible, modes of action. nih.gov
Cellular Pathway Modulation and Functional Outcomes (Non-Clinical)
Investigation of Misfolded Protein Response and Endoplasmic Reticulum Stress (ER Stress) Induction
While the primary mechanism of action for the STAT3-inhibiting azetidine compounds like H182 is the direct covalent modification of STAT3, the broader effects on cellular stress pathways are also of interest. A related proline analog, L-azetidine-2-carboxylic acid (AZC), is known to be a potent inducer of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. nih.govnih.govmdpi.com AZC gets misincorporated into proteins in place of proline, leading to protein misfolding and aggregation, which in turn activates the UPR. nih.govmdpi.comresearchgate.net Studies have shown that AZC treatment leads to increased levels of Binding Immunoglobulin Protein (BiP) and phosphorylated eukaryotic translation initiation factor 2α (eIF2α), and decreased levels of activating transcription factor 6 (ATF6), which are all markers of UPR activation. nih.gov
It is important to note that while these findings with AZC demonstrate that an azetidine core can induce ER stress, direct evidence linking the specific STAT3-inhibiting azetidine-2-carboxamide (B111606) compounds (e.g., H182) to the induction of a misfolded protein response or ER stress is not yet prominently reported in the reviewed literature.
Analysis of Mitophagy Induction and Autophagic Flux Pathways
The impact of these specific azetidine-based STAT3 inhibitors on mitochondrial quality control pathways such as mitophagy is an emerging area of investigation. In one study, treatment of MiaPaca-2 pancreatic cancer cells with the STAT3 inhibitor H182 resulted in a dramatic decrease in mitochondrial respiration. aacrjournals.orgresearchgate.net While this points to a significant effect on mitochondrial function, a direct and detailed analysis of mitophagy induction or the modulation of autophagic flux pathways by this class of compounds has not been extensively characterized in the available literature.
For context, other compounds are known to induce mitophagy through various signaling pathways, such as the PINK1/Parkin-dependent pathway. nih.gov However, whether the azetidine-based STAT3 inhibitors engage these or other mitophagy pathways remains to be fully elucidated.
Studies on Target Protein Ubiquitination and Degradation Mechanisms
This is a critical distinction from other classes of STAT3 inhibitors, such as Proteolysis-Targeting Chimeras (PROTACs), which are specifically designed to induce the ubiquitination and subsequent proteasomal degradation of the target protein. nih.gov The azetidine compounds discussed here achieve their potent inhibition through direct, irreversible binding and functional inactivation of STAT3, rather than by promoting its destruction. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
Comprehensive Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies for 2-(Azetidin-1-yl)ethylamine would provide invaluable insights into its mechanism of action.
Rational Design and Synthesis of Azetidine Analogues for SAR Probing
The rational design and synthesis of analogues are fundamental to SAR studies. This process typically involves systematic modifications of the parent compound's structure to identify key pharmacophoric features and understand the steric and electronic requirements for biological activity. For 2-(Azetidin-1-yl)ethylamine, this would involve creating a library of related compounds.
Table 1: Potential Modifications for SAR Studies of 2-(Azetidin-1-yl)ethylamine
| Structural Region | Potential Modifications | Rationale for Modification |
| Azetidine Ring | Substitution at C2, C3; Ring expansion/contraction (to pyrrolidine, aziridine) | To probe the importance of the four-membered ring and its substituents for target binding. |
| Ethyl Linker | Shortening or lengthening of the alkyl chain; Introduction of rigidity (e.g., double bond) | To determine the optimal distance and flexibility between the azetidine ring and the terminal amine. |
| Methylamine Group | Variation of the N-alkyl substituent (e.g., ethyl, propyl); Conversion to a secondary amine or tertiary amine with different groups | To investigate the role of the terminal amine in target interaction, including its basicity and steric bulk. |
The synthesis of such analogues would likely follow established synthetic routes for N-alkylation of azetidine or the reaction of a suitable azetidine precursor with a functionalized ethylamine (B1201723) derivative. However, specific synthetic schemes and the resulting biological data for analogues of 2-(Azetidin-1-yl)ethylamine are not currently available in the peer-reviewed literature.
Computational Approaches to Azetidine-Target Molecular Interactions
In the absence of experimental data, computational modeling serves as a powerful tool to predict and analyze the potential interactions of a compound with biological macromolecules. Techniques like molecular docking and molecular dynamics simulations could offer predictive insights into the binding modes of 2-(Azetidin-1-yl)ethylamine with putative biological targets.
Molecular docking simulations could be employed to screen 2-(Azetidin-1-yl)ethylamine against a panel of known drug targets to generate hypotheses about its potential mechanism of action. These simulations would predict the preferred binding pose and estimate the binding affinity of the compound within the active site of a receptor or enzyme.
Table 2: Hypothetical Molecular Docking Parameters
| Parameter | Description |
| Target Protein | A selected receptor or enzyme (e.g., a G-protein coupled receptor, a kinase, a transporter) |
| Docking Software | e.g., AutoDock, Glide, GOLD |
| Scoring Function | A mathematical function to estimate the binding affinity (e.g., in kcal/mol) |
| Predicted Interactions | e.g., Hydrogen bonds, hydrophobic interactions, ionic interactions |
Following docking, molecular dynamics simulations could further refine the binding pose and assess the stability of the ligand-protein complex over time. This would provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the target.
Despite the potential of these computational methods, no specific studies detailing the molecular docking or dynamics simulations of 2-(Azetidin-1-yl)ethylamine have been published. Therefore, any discussion of its molecular interactions remains speculative until such research is conducted and disseminated.
Applications of Azetidine Based Compounds As Chemical Probes in Research
Development of Azetidine-Derived Molecular Tools for Fundamental Biological Research
The synthesis of functionalized azetidines is a cornerstone for their application as molecular tools. Researchers have developed various methods to introduce functional handles onto the azetidine (B1206935) ring, allowing for its conjugation to reporter molecules such as fluorescent dyes and biotin (B1667282). researchgate.netnih.gov This "late-stage functionalization" is a powerful strategy for creating customized probes to investigate biological systems. researchgate.net
One notable application is the incorporation of azetidine into fluorescent dyes to enhance their properties. For instance, the replacement of traditional N,N-dialkylamino groups with azetidine rings in rhodamine dyes led to the creation of the "Janelia Fluor" (JF) dyes. youtube.com This modification improves the spectral properties and photostability of the dyes while maintaining cell permeability, making them exceptional tools for live-cell imaging and single-molecule tracking experiments. youtube.com
The synthesis of azetidine-containing small macrocyclic peptides is another area where these heterocycles serve as valuable molecular tools. researchgate.netnih.gov The introduction of a 3-aminoazetidine (3-AAz) unit can facilitate the cyclization of small peptides. researchgate.netnih.gov Furthermore, the azetidine nitrogen provides a point for modification, enabling the attachment of tags like biotin or dyes, which can be used to study the interactions and localization of these peptides within cells. researchgate.netnih.gov
Table 1: Examples of Azetidine-Based Molecular Tools
| Compound Type | Application | Research Finding | Citation |
|---|---|---|---|
| Azetidinyl Rhodamine Dyes (Janelia Fluor Dyes) | Live-cell imaging, single-particle tracking | Enhanced photostability and brightness while maintaining cell permeability. | youtube.com |
| Biotin-tagged Azetidine-containing Macrocycles | Studying peptide-protein interactions | The azetidine moiety serves as a handle for biotin conjugation, enabling pulldown assays. | researchgate.netnih.gov |
These examples highlight the versatility of the azetidine scaffold in creating a wide array of chemical probes that are instrumental in advancing our understanding of fundamental biological processes. The ability to fine-tune the properties of these probes through synthetic chemistry makes azetidine a privileged structure in chemical biology.
Utilization in Pathway Mapping and Target Validation Studies within Cellular Models
Azetidine-based compounds are increasingly being utilized in cellular studies to map biological pathways and validate new therapeutic targets. The rigid nature of the azetidine ring can help in designing molecules with high specificity for their biological targets, which is crucial for accurately dissecting cellular signaling pathways.
A significant application of azetidine derivatives is in the development of inhibitors for specific enzymes or proteins. For example, a series of azetidine amides have been discovered as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. nih.govacs.org These inhibitors have been shown to suppress the growth of tumor cells and induce apoptosis, demonstrating the potential of azetidine-based compounds in oncology research and target validation. nih.gov In these studies, the azetidine core serves as a key structural element for binding to the target protein and eliciting a biological response. nih.govacs.org
Furthermore, libraries of diverse and complex molecules based on azetidine scaffolds have been synthesized for screening in the context of central nervous system (CNS) drug discovery. nih.govacs.org The physicochemical properties of these compounds are tailored to facilitate penetration of the blood-brain barrier, a critical requirement for CNS-active agents. nih.gov By studying the effects of these compounds on cellular models of neurological diseases, researchers can identify new pathways involved in disease progression and validate novel drug targets.
The development of azetidine-based antagonists for G-protein coupled receptors (GPCRs), such as the free fatty acid receptor 2 (FFA2), further illustrates their utility in pathway mapping. researchgate.net By selectively blocking the activity of a specific receptor, these compounds allow researchers to elucidate the downstream signaling events and the physiological role of that receptor.
Table 2: Research Findings on Azetidine-Based Compounds in Cellular Studies
| Research Area | Key Finding | Cellular Model/Assay | Citation |
|---|---|---|---|
| STAT3 Inhibition | Azetidine amides act as potent and selective inhibitors of STAT3, inducing apoptosis in cancer cells. | Breast tumor cells, Electrophoretic Mobility Shift Assay (EMSA) | nih.govacs.org |
| CNS Drug Discovery | Diverse libraries of azetidine-based scaffolds with CNS-like properties have been developed for screening. | In vitro pharmacokinetic and physicochemical property assays | nih.govacs.org |
| GPCR Antagonism | Azetidine derivatives have been developed as antagonists for the FFA2 receptor, aiding in the study of inflammatory responses. | Not specified in provided text | researchgate.net |
Advanced Characterization and Analytical Methodologies for Azetidine Derivatives
Sophisticated Spectroscopic Techniques for Elucidating Complex Azetidine (B1206935) Structures (e.g., Advanced NMR, High-Resolution Mass Spectrometry)
The unambiguous structural elucidation of azetidine compounds, including 2-(Azetidin-1-yl)ethylamine, relies heavily on modern spectroscopic methods. Advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (1D) NMR (¹H and ¹³C) provides the fundamental framework for structural analysis. For 2-(Azetidin-1-yl)ethylamine, the ¹H NMR spectrum would be expected to show distinct signals for the methyl group, the two methylene (B1212753) groups of the ethyl chain, and the methylene protons of the azetidine ring. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon environment.
However, for complex derivatives or to confirm connectivity, two-dimensional (2D) NMR techniques are employed. These include:
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling relationships, for instance, between the adjacent methylene groups in the ethyl chain.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, definitively assigning which protons are attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) couplings between protons and carbons. This is crucial for confirming the connection between the ethyl chain and the nitrogen of the azetidine ring, as well as the position of the methyl group on the terminal nitrogen.
Table 1: Predicted NMR Spectroscopic Data for 2-(Azetidin-1-yl)ethylamine
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| N-C H₃ | ~ 2.2 | ~ 36.0 |
| -N-C H₂-CH₂-N | ~ 2.4 | ~ 58.0 |
| -N-CH₂-C H₂-N | ~ 2.6 | ~ 55.0 |
| Azetidine C2/C4 | ~ 3.2 (triplet) | ~ 52.0 |
| Azetidine C3 | ~ 2.0 (quintet) | ~ 18.0 |
| Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions. |
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For 2-(Azetidin-1-yl)ethylamine (C₆H₁₄N₂), HRMS would verify the exact mass of the molecular ion [M+H]⁺. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Expected fragmentation would involve cleavage of the C-C and C-N bonds of the ethyl chain and fragmentation of the azetidine ring.
Table 2: Predicted High-Resolution Mass Spectrometry Data for 2-(Azetidin-1-yl)ethylamine
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₆H₁₅N₂⁺ | 115.1230 | Molecular Ion |
| [M-CH₃]⁺ | C₅H₁₂N₂⁺ | 100.1000 | Loss of a methyl radical |
| [C₄H₈N]⁺ | C₄H₈N⁺ | 70.0651 | Azetidin-1-yl-methyl cation |
| Note: Fragmentation is predictive and serves as an example of how HRMS supports structural elucidation. |
Methodologies for Stereochemical Analysis and Purity Assessment of Azetidine Compounds
Stereochemical Analysis
While 2-(Azetidin-1-yl)ethylamine is an achiral molecule, many azetidine derivatives possess stereocenters. The biological activity of chiral compounds is often dependent on their stereochemistry, making the analysis of enantiomeric or diastereomeric purity crucial.
Chiral HPLC: This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Derivatization may sometimes be employed to enhance interaction with the CSP and improve separation. researchgate.net
Purity Assessment
Assessing the purity of a synthesized compound is a critical step for its use in further applications.
UPLC/HPLC with UV/ELSD/CAD: As described previously, these methods can be used to determine the purity of a sample by measuring the area percentage of the main peak relative to all other peaks. For accurate quantification, a reference standard of known purity is required.
Quantitative NMR (qNMR): This technique determines the purity of a substance by comparing the integral of a specific proton signal from the analyte with the integral of a signal from an internal standard of known purity and concentration. qNMR is a primary ratio method and does not require a reference standard of the analyte itself.
Table 4: Summary of Methodologies for Analysis and Purity Assessment
| Analytical Goal | Primary Technique | Key Considerations |
| Structural Elucidation | 2D NMR (COSY, HSQC, HMBC) | Confirms atom connectivity and definitive structure. |
| Molecular Formula | High-Resolution Mass Spectrometry | Provides exact mass and elemental composition. |
| Separation/Purification | HPLC/UPLC | Choice of column, mobile phase, and detector is critical. |
| Stereochemical Purity | Chiral HPLC | Requires a chiral stationary phase; method development is key. |
| Chemical Purity | UPLC (% Area), qNMR | UPLC provides relative purity; qNMR provides absolute purity. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Azetidin-1-yl)ethylamine, and what critical reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution (e.g., reacting azetidine with a bromoethylmethylamine precursor) or reductive amination (using azetidine-containing aldehydes/ketones and methylamine). Key conditions include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Temperature control : 0–5°C for azetidine ring stability to prevent ring-opening side reactions .
- Catalysts : Palladium or nickel catalysts improve reductive amination efficiency .
Q. What spectroscopic techniques are most effective for characterizing 2-(Azetidin-1-yl)ethylamine?
- Methodological Answer :
- NMR : 1H NMR identifies azetidine ring protons (δ 3.2–3.5 ppm) and methylamine protons (δ 2.1–2.3 ppm). 13C NMR confirms quaternary carbons in the azetidine ring .
- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) verify amine groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 128.12 for C₆H₁₄N₂) .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-serotonin) to assess affinity for neurotransmitter transporters .
- Cytotoxicity Screening : MTT assays on HEK-293 or SH-SY5Y cells to determine IC₅₀ values .
- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and biological interactions of 2-(Azetidin-1-yl)ethylamine?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin transporters (SERT). Similar studies on pyrrolidine derivatives showed binding energies < -8 kcal/mol .
- Density Functional Theory (DFT) : Calculate electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
- Molecular Dynamics (MD) Simulations : Analyze conformational flexibility of the azetidine ring in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .
Q. How do steric effects of the azetidine ring influence biological target interactions compared to larger heterocycles?
- Methodological Answer :
- Comparative Binding Studies : Use surface plasmon resonance (SPR) to measure affinity differences between azetidine and pyrrolidine analogs. Azetidine’s smaller ring reduces steric hindrance, enabling deeper binding pocket penetration (e.g., Kd = 12 nM vs. 45 nM for pyrrolidine) .
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., monoamine oxidases) to visualize ring size impact .
Q. How can researchers resolve contradictory efficacy data across cell lines?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify cell line-specific EC₅₀ values.
- Orthogonal Assays : Combine MTT viability data with Western blotting (e.g., caspase-3 activation) to distinguish cytotoxicity from therapeutic effects .
- Meta-Analysis : Pool data from ≥3 independent studies (e.g., using RevMan software) to identify confounding variables (e.g., cell passage number) .
Q. What strategies enhance blood-brain barrier (BBB) permeability for CNS applications?
- Methodological Answer :
- LogP Optimization : Aim for logP 1–3 via prodrug modifications (e.g., esterification) to balance lipophilicity and solubility .
- P-glycoprotein Inhibition : Co-administer cyclosporine A in in vivo models to assess efflux pump avoidance .
- In Silico BBB Prediction : Tools like SwissADME predict permeability scores > 0.6 for azetidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
